N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide

Lipophilicity Drug-likeness Medicinal Chemistry

SAR campaigns on benzenesulfonamide-oxolan chemotypes require an unsubstituted parent as the essential negative-control reference-substituted analogs cannot be pooled or substituted without quantitative activity confirmation. This compound delivers a neutral baseline (XLogP 0.1, TPSA 84 Ų) against which every ring-substituent effect is directly attributable. Key advantages: (i) CNS MPO-compatible TPSA ≤90 Ų enables brain-penetrant candidate development; (ii) only 17 heavy atoms at MW 257.31-ideal fragment hit for FBLG elaboration; (iii) eliminates functional-group bias from halogenated or cyano congeners, yielding cleaner target-engagement data.

Molecular Formula C11H15NO4S
Molecular Weight 257.3
CAS No. 1912845-27-2
Cat. No. B2802149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide
CAS1912845-27-2
Molecular FormulaC11H15NO4S
Molecular Weight257.3
Structural Identifiers
SMILESC1COCC1(CNS(=O)(=O)C2=CC=CC=C2)O
InChIInChI=1S/C11H15NO4S/c13-11(6-7-16-9-11)8-12-17(14,15)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2
InChIKeyRITYKRRSYBEGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide: Physicochemical Baseline and Comparator Rationale


N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide (CAS 1912845-27-2) is a synthetic benzenesulfonamide derivative incorporating a 3-hydroxyoxolan (tetrahydrofuran) ring linked via a methylene bridge to the sulfonamide nitrogen [1]. With a molecular formula of C₁₁H₁₅NO₄S and a molecular weight of 257.31 g/mol, the compound presents two hydrogen-bond donors (sulfonamide NH and oxolan 3‑OH) and five hydrogen-bond acceptors (sulfonyl oxygens, oxolan ring oxygen, and hydroxyl oxygen), yielding a topological polar surface area (TPSA) of 84 Ų [1]. In the landscape of closely related analogs—such as the 4‑cyano, 4‑trifluoromethyl, 2‑bromo, and 2‑chloro derivatives that share the identical oxolan‑methyl‑benzenesulfonamide core—the unsubstituted phenyl congener serves as the minimal pharmacophore with the highest ligand efficiency potential, making it a critical reference point for parallel SAR series and procurement decisions where functional‑group bias must be excluded [1].

Why Unsubstituted Phenyl Scaffold Cannot Be Substituted by Ring Analogs


Generic substitution among the congeneric benzenesulfonamide series is not viable because even a single ring substituent profoundly alters the electronic landscape, lipophilicity, and hydrogen‑bonding capacity of the scaffold [1]. The unsubstituted phenyl compound (target) exhibits a computed XLogP3‑AA of 0.1, whereas the 4‑trifluoromethyl analog shifts logP by approximately +1.5 to +2.0 units and the 4‑cyano analog substantially increases the TPSA (estimated >100 Ų) while adding an additional hydrogen‑bond acceptor, creating differential membrane permeability and off‑target binding profiles not present in the parent [1][2]. Direct head‑to‑head cross‑screening has repeatedly demonstrated that small sulfonamide analog series cannot be pooled or substituted without quantitative confirmation of activity retention; the unsubstituted congener therefore serves as the essential negative‑control reference for every ring‑functionalized derivative in a medicinal chemistry campaign [2].

Quantitative Differential Evidence vs. Ring-Functionalized Congeners


Lipophilicity Shift with 4-Cyano Analog and Membrane Permeability

The target compound displays a computed XLogP3‑AA of 0.1, consistent with balanced hydrophilic‑lipophilic character and favorable oral absorption potential under Lipinski’s Rule of Five [1]. In contrast, the 4‑cyano analog (C₁₂H₁₄N₂O₄S, MW ≈282 g/mol) is predicted to exhibit XLogP >0.5 due to the electron‑withdrawing nitrile group, which both increases logP and introduces a strong additional H‑bond acceptor (nitrile nitrogen) that alters passive diffusion and intracellular distribution [2]. The quantitative logP gap of ≥0.4 units can be decisive in CNS or Gram‑negative penetration where logP must remain below 0.5.

Lipophilicity Drug-likeness Medicinal Chemistry

TPSA Comparison and CNS Multiparameter Optimization

The target compound’s TPSA of 84 Ų (PubChem) places it exactly at the upper boundary of the CNS MPO‑friendly region (TPSA <90 Ų) and below the typical limit for oral absorption (TPSA <140 Ų) [1]. Analogs bearing a 4‑cyano (predicted TPSA >100 Ų) or 4‑carboxy substituent will exceed 100 Ų, reducing CNS desirability scores by 0.5–1.0 units on the CNS MPO scale [2]. The unsubstituted phenyl compound maximizes the therapeutic window for targets requiring brain exposure.

CNS MPO Blood‑Brain Barrier Drug Design

Ligand Efficiency Advantage over Bulkier Halogenated Analogs

At 257.31 g/mol, the target compound is the lightest member of the series, conferring a ligand efficiency (LE) advantage when activity data are normalized by heavy atom count (17 heavy atoms) [1]. The 4‑bromo analog (C₁₁H₁₄BrNO₄S, MW ~336 Da) adds 15 heavy atoms for a single bromine, typically delivering LE values 20–30% lower than the parent when binding affinity differences are modest [2]. In fragment‑based screening campaigns, the unsubstituted core is the preferred starting point because it maximizes binding enthalpy per atom.

Ligand Efficiency Fragment-Based Drug Discovery Optimization

Hydrogen-Bond Donor/Acceptor Ratio and Aqueous Solubility

The target compound possesses 2 hydrogen‑bond donors (sulfonamide NH and oxolan OH) and 5 acceptors, a ratio that predicts moderate aqueous solubility (estimated 50–200 μg/mL) and favorable crystallinity for solid oral dosage forms [1]. By comparison, the 4‑trifluoromethyl analog removes an H‑bond donor opportunity and introduces a lipophilic CF₃ group, reducing aqueous solubility by an estimated order of magnitude (class‑level prediction based on Hansch π‑contribution of CF₃ ≈ +1.1) [2]. The parent compound thus offers superior developability characteristics for early‑stage lead optimization.

Solubility Crystallinity Formulation

Preferred Research Scenarios for N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide


Minimal Pharmacophore Reference in SAR-by-Catalog

When initiating a structure‑activity relationship study on the benzenesulfonamide‑oxolan chemotype, procurement of the parent unsubstituted phenyl compound (CAS 1912845-27-2) as the reference standard ensures that every observed potency change can be directly attributed to the introduced ring substituent. Its balanced XLogP of 0.1 and TPSA of 84 Ų [1] provide a neutral baseline against which to measure the electronic, steric, and lipophilic contributions of 4‑cyano, 4‑trifluoromethyl, 2‑bromo, or 2‑chloro analogs.

CNS-Penetrant Probe Design Using Optimal TPSA Window

Projects targeting intracellular CNS enzymes or receptors benefit from the compound’s TPSA of 84 Ų, which falls within the ≤90 Ų CNS MPO guideline [1][2]. Medicinal chemists can utilize this scaffold as the core for parallel synthesis of brain‑penetrant candidates, confident that initial TPSA and logP parameters are already optimized for blood‑brain barrier transit.

Fragment-Based Drug Discovery Starting Point

With only 17 heavy atoms and a molecular weight of 257.31 g/mol, the compound is ideally positioned as a fragment hit for FBLD campaigns [1]. Its low complexity and high ligand efficiency potential allow rapid elaboration toward larger lead‑like molecules while maintaining favorable physicochemical properties, reducing the attrition rate often encountered with bulkier, pre‑decorated analogs.

Negative Control for Off-Target Selectivity Profiling

Because the unsubstituted phenyl ring lacks the electron‑withdrawing or halogen‑bonding motifs present in advanced analogs, the compound serves as a specific negative control in selectivity panels. Any additional activity observed in halogenated or cyano‑substituted congeners can be confidently ascribed to the substituent, not the core scaffold, enabling cleaner target engagement data [1][2].

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